2-Methanesulfonylethane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

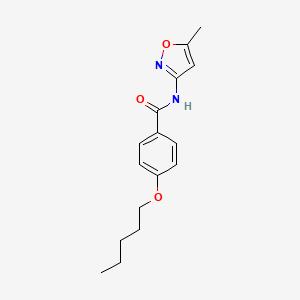

2-Methanesulfonylethane-1-sulfonyl chloride, also known as 2-(Methylsulfonyl)ethanesulfonyl Chloride, is an organic compound with the molecular formula C3H7ClO4S2 and a molecular weight of 206.67 .

Synthesis Analysis

The synthesis of 2-Methanesulfonylethane-1-sulfonyl chloride involves the reaction of 1-acetylthio-2-methylsulfonylethane with chlorine gas in glacial acetic acid and water . This reaction yields 2-(Methylsulfonyl)ethylsulfonyl chloride .Molecular Structure Analysis

The molecular structure of 2-Methanesulfonylethane-1-sulfonyl chloride consists of a three-carbon backbone with a sulfonyl chloride group attached to the second carbon and a methylsulfonyl group attached to the first carbon .Chemical Reactions Analysis

As a sulfonyl chloride compound, 2-Methanesulfonylethane-1-sulfonyl chloride is highly reactive. It can undergo various chemical reactions, including substitution reactions, elimination reactions, reductions, and rearrangement reactions .Applications De Recherche Scientifique

Molecular Structure Studies

- Molecular Structure Analysis : The molecular structure of methane sulfonyl chloride has been studied using electron diffraction, revealing three models with varying O–S–O angles and vibration amplitudes for nonbonded distances. The favored model includes specific geometric parameters like C–H, S–O, S–C, Cl–S distances and angles (Hargittai & Hargittai, 1973).

Chemical Reaction Dynamics

- One-Electron Reduction : Methanesulfonyl chloride undergoes one-electron reduction, forming electron adducts and sulfonyl radicals. This process is affected by the presence of oxygen and influences the isomerization of mono-unsaturated fatty acids (Tamba et al., 2007).

- Sulfonylation of Alcohols : Sulfonylation of 2-alkynyl and 2-alkenyl alcohols with methanesulfonyl chloride is effective and safe, conducted without significant production of hazardous byproducts. This has implications in the synthesis of complex and optically active compounds (Tanabe et al., 1995).

Electrochemical Applications

- Sodium Insertion in Vanadium Pentoxide : Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3. It's used to study the electrochemical properties of vanadium pentoxide, showing reversible sodium intercalation which is significant for battery technologies (Su, Winnick, & Kohl, 2001).

Catalysis and Synthesis

- Synthesis of Sulfonyl Chlorides : Several sulfonyl chlorides, including arylmethanesulfonyl chlorides, can be synthesized via aqueous chlorination, offering a method for functionalized sulfide preparation (Kim, Ko, & Kim, 1992).

- Palladium-Catalyzed Cross-Coupling : Methanesulfonamide undergoes Pd-catalyzed cross-coupling with aryl bromides and chlorides, a method that avoids genotoxic impurities and is applicable in pharmaceutical synthesis (Rosen et al., 2011).

Safety and Hazards

2-Methanesulfonylethane-1-sulfonyl chloride is classified as a dangerous substance. It has hazard statements H314-H335, indicating that it causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Mécanisme D'action

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and other nucleophiles in organic synthesis .

Mode of Action

2-Methanesulfonylethane-1-sulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can participate in various chemical reactions. It can act as an electrophile, reacting with nucleophiles such as amines and alcohols . The exact mode of action would depend on the specific reaction conditions and the nucleophile it is reacting with.

Biochemical Pathways

The compound can be used in the synthesis of various bioactive molecules, potentially affecting multiple biochemical pathways depending on the final product .

Action Environment

The action, efficacy, and stability of 2-Methanesulfonylethane-1-sulfonyl chloride can be influenced by various environmental factors. These include the pH of the environment, the presence of other reactive species, and the temperature . For instance, sulfonyl chlorides are typically stable under acidic conditions but can hydrolyze under basic conditions .

Propriétés

IUPAC Name |

2-methylsulfonylethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO4S2/c1-9(5,6)2-3-10(4,7)8/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZORNLFTBYVOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71350-98-6 |

Source

|

| Record name | 2-methanesulfonylethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2465354.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465355.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2465357.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]butanamide](/img/structure/B2465361.png)